1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride

Catalog No.
S6638159
CAS No.
1158422-53-7
M.F
C11H20ClNO3
M. Wt
249.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxyli...

CAS Number

1158422-53-7

Product Name

1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride

IUPAC Name

1-(oxan-4-yl)piperidine-3-carboxylic acid;hydrochloride

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

InChI

InChI=1S/C11H19NO3.ClH/c13-11(14)9-2-1-5-12(8-9)10-3-6-15-7-4-10;/h9-10H,1-8H2,(H,13,14);1H

InChI Key

VJBCRCCWWCYCSZ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2CCOCC2)C(=O)O.Cl

Canonical SMILES

C1CC(CN(C1)C2CCOCC2)C(=O)O.Cl

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₁H₂₀ClNO₃ and a CAS number of 1158698-78-2. This compound features a piperidine ring substituted with a tetrahydro-2H-pyran moiety at one position and a carboxylic acid group at another. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water and stability for various applications in research and industry .

Potential in Targeting the Central Nervous System (CNS)

1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride, a molecule with a unique structure combining a piperidine and a tetrahydropyran ring, has emerged in scientific research for its potential effects on the Central Nervous System (CNS) []. Studies suggest it may interact with neurotransmitter systems, influencing functions like memory, cognition, and movement []. However, further investigations are needed to elucidate its specific mechanisms of action within the CNS.

Investigating Anticonvulsant Properties

Research is underway to explore the potential anticonvulsant properties of 1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride. Studies have indicated that the molecule might influence neuronal excitability, a factor implicated in seizure development []. These findings warrant further research to determine its efficacy and safety profile in epilepsy treatment.

Additional Areas of Exploration

Scientific exploration surrounding 1-(Tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride is ongoing. Researchers are investigating its potential applications in other areas such as:

  • Management of Neurodegenerative Disorders: Due to its potential effects on the CNS, some studies are exploring the possibility of using this molecule in neurodegenerative diseases like Alzheimer's or Parkinson's disease [].
  • Development of Novel Therapeutics: The unique structure of this molecule has also led researchers to consider its potential as a scaffold for designing new drugs targeting various therapeutic areas [].
Typical of carboxylic acids and piperidine derivatives. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides when reacted with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of a corresponding piperidine derivative.
  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles .

While specific biological data on 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is limited, compounds containing piperidine and tetrahydropyran structures are often investigated for their potential pharmacological properties. They may exhibit activities such as:

  • Antimicrobial: Potential effectiveness against bacterial or fungal strains.
  • CNS Activity: Modulation of neurotransmitter systems, potentially affecting mood or cognition.
  • Anti-inflammatory: Inhibition of inflammatory pathways in various biological models .

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride typically involves several steps:

  • Formation of Tetrahydro-2H-pyran: This can be achieved through the cyclization of diols or aldehydes.
  • Piperidine Ring Formation: The introduction of the piperidine structure can be accomplished via reductive amination or nucleophilic substitution methods.
  • Carboxylation: The introduction of the carboxylic acid group can be done using carbon dioxide in the presence of bases or through direct oxidation methods.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility .

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is primarily used in:

  • Pharmaceutical Research: As an intermediate in drug development, particularly for compounds targeting neurological disorders.
  • Chemical Synthesis: As a building block for synthesizing more complex organic molecules.
  • Biological Studies: Investigating its potential effects on biological systems and pathways .

Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its potential therapeutic effects and side effects. Key areas include:

  • Receptor Binding Assays: Evaluating interactions with neurotransmitter receptors (e.g., serotonin, dopamine).
  • Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes relevant to disease pathways, such as cyclooxygenases or phosphodiesterases .

Several compounds share structural similarities with 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(Tetrahydro-2H-pyran-4-yl)piperidine-4-carboxylic acid542-46-10.85
3,3-Dimethyldihydro-2H-pyran-4(3H)-one625099-31-20.85
Tetrahydropyran-4-carboxylic acid5337-03-10.78
Tetrahydropyranyl-4-acetic acid85064-61-50.77
Tetrahydropyran-4-carbaldehyde50675-18-80.91

Uniqueness

The uniqueness of 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride lies in its specific combination of the tetrahydro-pyran ring and piperidine structure, along with the carboxylic acid functionality, which may impart distinct biological activities not observed in similar compounds. This structural diversity could lead to unique pharmacological profiles that warrant further investigation .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

249.1131712 g/mol

Monoisotopic Mass

249.1131712 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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